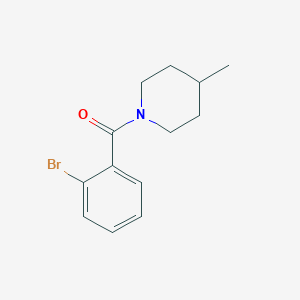![molecular formula C18H20ClNO3 B5516263 5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)
5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The focus is on synthesizing and analyzing compounds with structural elements similar to "5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide". Such compounds are of interest due to their diverse chemical and physical properties which can be pivotal in various scientific applications, excluding their usage in drug applications or their side effects.
Synthesis Analysis
Compounds structurally related to the target molecule are synthesized through various chemical reactions, involving intermediates and catalysts to achieve high purity and yield. For instance, the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate involves IR, NMR, MS, and single-crystal X-ray diffraction for characterization (Liang Xiao-lon, 2015).
Molecular Structure Analysis
The crystal structure and molecular conformation of these compounds are determined using single-crystal X-ray diffraction techniques. The intermolecular hydrogen bonding patterns contribute to their stability and are a key aspect of their structural analysis. For example, the molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was elucidated, showing intramolecular hydrogen bonds and π-π interactions (D. Achutha et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds under various conditions are explored through their involvement in reactions such as cyclocondensation and their regioselective synthesis under ultrasound irradiation, demonstrating the versatility and reactivity of the pyran and pyrazole derivatives (P. Machado et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
- A study on novel pyrazole derivatives, featuring chlorophenyl and furan moieties, highlighted their promising antimicrobial and anticancer activities. The compounds showed higher anticancer activity than the reference drug doxorubicin, and most of the newly synthesized compounds exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Heterocycles
- Another research reported the synthesis of novel classes of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, showcasing the versatility in creating furan-fused heterocycles. This work could offer insights into synthesizing related compounds with potential scientific applications (Ergun, Dengiz, Ozer, Şahin, & Balci, 2014).
Electroluminescent Compounds
- Research into organic electroluminescent compounds, such as the synthesis of 3-(5'-chloro-2'-benzoxazolyl)-7-diethyl amino-2H-1-benzo-pyran-2-one, could indicate potential applications of similar chlorophenyl and furan compounds in electroluminescent devices. This study could provide a basis for exploring the electroluminescent properties of "5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide" (Juan-ling, 2006).
Antitumor Activities
- There's also research focused on synthesizing compounds for antitumor activity assessments, such as the study on 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide. This work underscores the therapeutic potential of chlorophenyl-containing compounds in cancer treatment, which could be relevant to the exploration of the antitumor applications of the specific furamide compound under discussion (Xin, 2012).
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-N-[2-(oxan-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c19-15-6-2-1-5-14(15)16-7-8-17(23-16)18(21)20-10-9-13-4-3-11-22-12-13/h1-2,5-8,13H,3-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXRVHBRHCOMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)
![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)
![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)